molecular formula C18H20ClNO6 B15106952 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B15106952
M. Wt: 381.8 g/mol
InChI Key: OJILQAOLORKLNP-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound with the molecular formula C21H26ClNO6 It is a derivative of chromenone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl.

    Protection of Amino Group: The amino group of beta-alanine is protected using tert-butoxycarbonyl (Boc) to form N-(tert-butoxycarbonyl)-beta-alanine.

    Coupling Reaction: The protected beta-alanine is then coupled with the chromenone derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The Boc-protected beta-alanine moiety can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
  • 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
  • 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate

Uniqueness

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific substitution pattern and the presence of the Boc-protected beta-alanine moiety

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C18H20ClNO6/c1-10-7-16(22)24-13-9-14(12(19)8-11(10)13)25-15(21)5-6-20-17(23)26-18(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,23)

InChI Key

OJILQAOLORKLNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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